Caspase-3 Versus Caspase-7 Selectivity: Ac-DMQD-CHO Offers a >15-Fold Discrimination Window
In a parallel comparative analysis of tetrapeptide aldehyde inhibitors against recombinant human caspases, Ac-DMQD-CHO exhibited a Kiapp of 13.3 nM for caspase-3, while demonstrating negligible inhibition of caspase-7 (Kiapp >200 nM), yielding a selectivity index >15-fold in favor of caspase-3 [1]. In contrast, the widely used reference inhibitor Ac-DEVD-CHO displayed a Kiapp of 0.288 nM for caspase-3 but retained potent activity against caspase-7 with a Kiapp of 4.48 nM, representing only a 15.6-fold selectivity index [1]. The absolute >200 nM threshold for caspase-7 inhibition by Ac-DMQD-CHO provides a clean functional window for attributing apoptotic phenotypes specifically to caspase-3 activity rather than to the overlapping substrate specificity of caspase-7. This discrimination is structurally rationalized by the P2 Gln residue of Ac-DMQD-CHO, which interacts unfavorably with the hydrophobic S2 pocket of caspase-7 relative to caspase-3 [2][3].
| Evidence Dimension | Caspase-7 inhibition (Kiapp) |
|---|---|
| Target Compound Data | >200 nM (Kiapp) |
| Comparator Or Baseline | Ac-DEVD-CHO: 4.48 ± 0.21 nM (Kiapp) |
| Quantified Difference | Ac-DMQD-CHO: >200 nM (essentially inactive); Ac-DEVD-CHO: 4.48 nM (>44-fold difference in absolute inhibition) |
| Conditions | Recombinant human caspase-7 enzyme assay; Kiapp calculated from IC50 values using Kiapp = IC50/(1+[S]/Km) |
Why This Matters
For studies where caspase-7 activity must remain intact to preserve physiological signaling, Ac-DMQD-CHO is the preferable procurement choice over Ac-DEVD-CHO, which significantly cross-inhibits caspase-7.
- [1] Fang B, Boross PI, Tozser J, Weber IT. Table 1. Kiapp values for caspase-3, -7, -8, -9. J Mol Biol. 2006;360(3):654-666. PMC1931592. View Source
- [2] Agniswamy J, Fang B, Weber IT. Plasticity of S2-S4 specificity pockets of executioner caspase-7 revealed by structural and kinetic analysis. FEBS J. 2007;274(18):4752-4765. View Source
- [3] PDB ID: 2QL5. Crystal structure of caspase-7 with inhibitor Ac-DMQD-CHO. View Source
